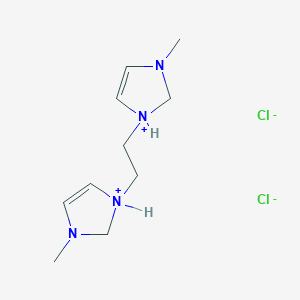![molecular formula C19H20N2O8 B15160686 N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine CAS No. 683754-46-3](/img/structure/B15160686.png)
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine is a chemical compound with the molecular formula C19H20N2O8 It is known for its unique structure, which includes a phenylalanine moiety linked to a dimethoxy-nitrophenyl group through a methoxycarbonyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloroformate with D-phenylalanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4,5-Dimethoxy-2-nitrobenzyl chloroformate and D-phenylalanine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine.
Procedure: The 4,5-dimethoxy-2-nitrobenzyl chloroformate is added to a solution of D-phenylalanine in the chosen solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow processes might be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could result in various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines and amino acids.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The nitrophenyl group can be selectively removed under photolytic conditions, allowing for controlled release of the protected amine.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine
- N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-L-phenylalanine
Uniqueness
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine is unique due to its specific combination of functional groups, which provide distinct reactivity and applications. The presence of the dimethoxy-nitrophenyl group allows for selective photolytic cleavage, making it a valuable tool in synthetic chemistry and drug development.
Propiedades
Número CAS |
683754-46-3 |
|---|---|
Fórmula molecular |
C19H20N2O8 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(2R)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H20N2O8/c1-27-16-9-13(15(21(25)26)10-17(16)28-2)11-29-19(24)20-14(18(22)23)8-12-6-4-3-5-7-12/h3-7,9-10,14H,8,11H2,1-2H3,(H,20,24)(H,22,23)/t14-/m1/s1 |
Clave InChI |
QDNREOBCXKMERP-CQSZACIVSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)COC(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)COC(=O)NC(CC2=CC=CC=C2)C(=O)O)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)


![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)
![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)
![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)

